molecular formula C21H31NO B12494016 N-(1-adamantyl)adamantane-1-carboxamide

N-(1-adamantyl)adamantane-1-carboxamide

Cat. No.: B12494016
M. Wt: 313.5 g/mol
InChI Key: QQKCCOMZCCBHSY-UHFFFAOYSA-N
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Description

Contextualization within Adamantane (B196018) Chemistry and Diamondoid Structures

Adamantane (C₁₀H₁₆) is the smallest unit of the diamond crystal lattice, earning it the designation of the simplest diamondoid. wikipedia.org Its rigid, strain-free, and highly symmetrical cage-like structure imparts unique physicochemical properties, such as high thermal stability and lipophilicity. wikipedia.org These characteristics make adamantane and its derivatives attractive scaffolds in various scientific disciplines.

N-(1-adamantyl)adamantane-1-carboxamide can be considered a homodimer of adamantane, where two of these diamondoid units are covalently linked. This arrangement preserves the inherent rigidity and lipophilicity of the adamantane cages while introducing the polar amide functional group, which can participate in hydrogen bonding. This combination of bulky, hydrophobic groups with a hydrogen-bonding linker is a key feature influencing its self-assembly and interaction with biological systems.

Significance of Adamantane Amides in Molecular Design and Synthetic Strategy

The incorporation of an adamantane moiety into molecular designs is a well-established strategy, particularly in medicinal chemistry, to enhance the pharmacological properties of a drug. The adamantyl group can improve a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes. nih.govmdpi.com

The synthesis of adamantane amides can be achieved through several established methods. A common approach involves the reaction of 1-adamantane carbonyl chloride with a suitable amine in the presence of a base like triethylamine (B128534). nih.gov Another route is the adamantylation of amides using adamantane derivatives such as 1-haloadamantanes or 1-adamantanol (B105290) under acidic conditions, which favor the formation of the 1-adamantyl cation. researchgate.net For this compound, this would typically involve the reaction between 1-adamantanecarbonyl chloride and 1-aminoadamantane.

General Synthetic Routes to Adamantane Amides
Starting MaterialsReagents and ConditionsProduct
1-Adamantane carbonyl chloride, Amine (R-NH₂)Triethylamine, Dichloromethane (B109758), Room TemperatureN-substituted adamantane-1-carboxamide
1-Bromoadamantane (B121549), Carboxylic acid amide (R-CONH₂)Manganese salts/complexesN-(1-adamantyl)amide
1-Adamantanol, Carboxylic acid amide (R-CONH₂)Lewis or Brønsted acidsN-(1-adamantyl)amide

Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to the Compound

Current research on adamantane derivatives is highly focused on their applications in drug discovery and materials science. In medicinal chemistry, adamantane amides have been investigated as inhibitors for various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. nih.gov The bulky adamantyl group can effectively occupy hydrophobic pockets in enzyme active sites, leading to potent inhibition. nih.gov

In the realm of materials science and supramolecular chemistry, the rigid and well-defined structure of adamantane makes it an excellent building block for the construction of ordered molecular assemblies. The amide group in this compound can participate in hydrogen bonding, directing the self-assembly of these molecules into well-defined supramolecular structures. acs.org The interplay between the hydrophobic interactions of the adamantyl cages and the hydrogen bonding of the amide linkers can lead to the formation of complex and potentially functional architectures.

Despite the broad interest in adamantane derivatives, there are specific knowledge gaps concerning this compound. While general synthetic methods are applicable, detailed studies on the optimization of its synthesis and its full physicochemical characterization are not extensively reported in the literature. Furthermore, while the potential for this molecule in supramolecular chemistry is clear, in-depth investigations into its self-assembly behavior and the properties of the resulting materials are still emerging.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

N-(1-adamantyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H31NO/c23-19(20-7-13-1-14(8-20)3-15(2-13)9-20)22-21-10-16-4-17(11-21)6-18(5-16)12-21/h13-18H,1-12H2,(H,22,23)

InChI Key

QQKCCOMZCCBHSY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Structural Elucidation and Conformational Analysis of N 1 Adamantyl Adamantane 1 Carboxamide

Solid-State Structural Characterization via X-ray Crystallography

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

In the solid state, N-(1-adamantyl)adamantane-1-carboxamide is expected to form intermolecular hydrogen bonds, a common feature in molecules containing an amide group. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are crucial in dictating the crystal packing arrangement.

Investigation of Steric Congestion and its Influence on Amide Bond Geometry

The two large, diamondoid adamantyl cages attached to the amide group in this compound create significant steric congestion. This steric hindrance is expected to have a profound impact on the geometry of the amide bond. In a typical unstrained amide, the atoms of the amide group (C-C(=O)N-C) are planar to allow for delocalization of the nitrogen lone pair into the carbonyl π-system.

However, the severe van der Waals repulsion between the two adamantyl groups could force a deviation from planarity. This might result in a twisted amide bond, where the dihedral angle between the plane of the carbonyl group and the plane of the N-Cα bond is non-zero. Such distortions have been observed in other sterically hindered amides and can significantly influence the chemical reactivity and spectroscopic properties of the compound. The rigidity of the adamantyl cages, compared to more flexible groups like tert-butyl, can lead to unique conformational preferences. researchgate.net

Solution-State Conformational Dynamics via Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution, particularly for processes like restricted rotation around chemical bonds.

Determination of Activation Parameters for Amide Bond Rotation

The partial double bond character of the C-N bond in amides leads to a significant energy barrier for rotation around this bond. This restricted rotation often results in the observation of distinct NMR signals for atoms that would be equivalent under free rotation. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of rotation and the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for this process.

For this compound, DNMR studies would be expected to reveal a high barrier to amide bond rotation due to the steric clash between the two bulky adamantyl substituents. While specific data for this compound is not available, studies on other hindered amides have shown that coalescence temperatures in ¹H or ¹³C NMR spectra can be used to calculate the free energy of activation for rotation. nih.gov

Table 1: Representative Activation Parameters for Bond Rotation in Adamantane (B196018) Derivatives

CompoundRotational Barrier (kcal/mol)MethodReference
Ad-CEt₂OH8.8¹³C DNMR researchgate.net
Ad-CMe₂Cl9.3Not Specified researchgate.net
tBu-CMe₂Cl10.4Not Specified researchgate.net

Note: Ad = 1-adamantyl, Et = ethyl, Me = methyl, tBu = tert-butyl. The data represents rotation around a C-C single bond, not an amide bond, but illustrates the impact of bulky groups on rotational barriers.

Correlation between Steric Effects and Rotational Barriers

A clear correlation exists between the steric bulk of the substituents on an amide and the energy barrier to rotation around the C-N bond. In the case of this compound, the immense steric hindrance imposed by the two adamantyl groups would lead to a significantly high rotational barrier.

This high barrier is a direct consequence of the van der Waals repulsion that must be overcome in the transition state for rotation, where the two adamantyl groups are brought into even closer proximity. The rigidity of the adamantane cage structure further contributes to this effect, as it cannot easily deform to alleviate steric strain. It has been noted that bulky but rigid tertiary residues like 1-adamantyl can sometimes lead to lower than expected rotational barriers for Csp³-Csp³ bonds compared to smaller but more flexible residues. researchgate.net However, the constrained environment of the amide bond likely results in a substantial barrier.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., high-resolution Mass Spectrometry for structural integrity)

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and, by extension, the structural integrity of a synthesized compound. For this compound (C₂₁H₃₁NO), HRMS would provide a highly accurate mass measurement of the molecular ion.

The experimentally determined mass would be compared to the calculated exact mass of the compound. A close match between the two values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental formula and the successful synthesis of the target molecule. For instance, the NIST WebBook entry for a related compound, Adamantane-1-carboxamide, N-(1-naphthyl)-, with the formula C₂₁H₂₃NO, shows a molecular weight of 305.4134, illustrating the precision of such measurements. nist.govnist.gov This technique is crucial for verifying the identity of the compound before further biological or material science studies are undertaken.

Computational and Theoretical Investigations of N 1 Adamantyl Adamantane 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(1-adamantyl)adamantane-1-carboxamide, DFT calculations are crucial for understanding its fundamental energetic and structural properties.

For instance, studies on related adamantane (B196018) derivatives have shown that both folded and extended conformations can exist. nih.gov DFT calculations can determine the relative stability of these conformers. In one study on 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, a folded conformation was found to be more stable by approximately 2.1 kcal mol⁻¹. nih.gov Conversely, for a similar compound with a tert-butyl group, the extended conformation was more stable by 3.3 kcal mol⁻¹. nih.gov These findings highlight that the interplay between the bulky adamantane cage and other substituents dictates the lowest energy conformation. For this compound, theoretical calculations would similarly explore the rotational barriers around the C-N amide bond and the relative energies of different spatial arrangements of the two adamantyl cages.

Table 1: Illustrative Conformational Energy Differences in Adamantane Derivatives This table presents data from analogous compounds to illustrate the type of information generated by DFT studies on conformational stability.

CompoundMore Stable ConformationRelative Energy Difference (kcal mol⁻¹)
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamideFolded2.1 nih.gov
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamideExtended3.3 nih.gov

The introduction of the adamantane moiety, known for its rigidity and steric bulk, can lead to significant strain and deviations from standard bond lengths and angles, particularly around the connecting amide bridge. nih.govmdpi.com The steric repulsion between the two adamantane cages in this compound likely forces the amide bond and its adjacent atoms into a non-planar geometry.

DFT calculations allow for a detailed analysis of these geometric parameters. For example, in related adamantane-containing structures, the torsion angles of the central amide and adjacent groups can vary significantly, adopting conformations that minimize steric clash. nih.gov In 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, the amide group was found to adopt a trans conformation, but the adjoining hydrazine (B178648) and thiourea (B124793) groups exhibited varied conformations from clinal to trans, depending on the substituent. nih.gov Such calculations for this compound would quantify the degree of pyramidalization at the nitrogen atom and the twisting of the amide plane, providing a measure of the strain induced by the bulky terminal groups.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. For adamantane derivatives, MD simulations have been employed to understand their stability and binding mechanisms within biological systems, such as protein active sites. nih.govtandfonline.comtandfonline.com

An MD simulation of this compound would typically involve placing the molecule in a simulated environment (e.g., a solvent box of water) and calculating the forces on each atom over time using a force field. tandfonline.com This would allow for the observation of:

Conformational Dynamics: How the molecule transitions between different low-energy conformational states.

Solvation Effects: How the solvent organizes around the hydrophobic adamantane cages and interacts with the polar amide group. tandfonline.com

Interaction Stability: When complexed with another molecule (e.g., a receptor), MD simulations can assess the stability of the interaction over time, as has been done for other adamantane-based ligands. nih.gov

These simulations provide a dynamic picture that complements the static view from quantum chemical calculations.

Theoretical Approaches to Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules (QTAIM) Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define chemical bonds and intermolecular interactions. pitt.eduamercrystalassn.org By identifying bond critical points (BCPs) between atoms, QTAIM can characterize and quantify the strength of interactions such as hydrogen bonds. acs.org

In a study of adamantane-linked compounds, QTAIM was used to quantify the strength of various intermolecular interactions, including N–H···O, N–H···S, and C–H···O hydrogen bonds, which stabilize the crystal structure. nih.gov The analysis revealed that the N–H···O interaction was the strongest among these. nih.gov For this compound, QTAIM analysis would be invaluable for understanding how molecules interact with each other in the solid state. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which would likely form strong, directional N-H···O hydrogen bonds, a key interaction motif in the crystal packing of amides. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors.

Table 2: Illustrative QTAIM Parameters for Intermolecular Interactions in an Adamantane Derivative This table presents data from an analogous compound to illustrate the type of information generated by QTAIM analysis. The data pertains to dimers of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide.

Interaction TypeDimerization Energy (DFT, kcal mol⁻¹)Primary NatureKey Stabilizing Interaction
Dimer 1-16.4Electrostatic (74%)N–H···O nih.gov
Dimer 2-13.6Electrostatic (52%)N–H···S nih.gov

Predictive Modeling of Key Molecular Descriptors Relevant to Chemical Reactivity

Predictive modeling, often employing machine learning and statistical methods, uses molecular descriptors to forecast the properties and reactivity of compounds. nih.govnih.gov For amide synthesis, models have been developed that correlate reaction rates with descriptors calculated from the structures of the starting carboxylic acid and amine. researchgate.netchemrxiv.org

Key molecular descriptors relevant to the chemical reactivity of this compound and its precursors (1-adamantanecarboxylic acid and 1-aminoadamantane) can be calculated and used in such models. These descriptors often include:

Steric Descriptors: Such as Sterimol parameters (L, B1, B5), which quantify the size and shape of the substituents. For the adamantyl group, these values would be large, indicating significant steric hindrance that would be predicted to slow reaction rates. researchgate.net

Electronic Descriptors: Such as Natural Bond Orbital (NBO) charges on the carbonyl carbon and amine nitrogen. These describe the electrophilicity and nucleophilicity of the reacting centers. researchgate.net

Energetic Descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

By applying these computational approaches, a quantitative structure-property relationship (QSPR) can be established to predict how the unique steric and electronic features of the adamantyl groups in this compound influence its chemical behavior. nih.gov

Chemical Reactivity and Derivatization Strategies for N 1 Adamantyl Adamantane 1 Carboxamide

The unique structural rigidity and lipophilicity conferred by the two adamantane (B196018) cages in N-(1-adamantyl)adamantane-1-carboxamide make it an intriguing scaffold in medicinal and materials chemistry. Its derivatization allows for the fine-tuning of its properties, which can be achieved by modifying the central carboxamide linker or by functionalizing the adamantane frameworks themselves.

Applications in Advanced Materials Science and Nanotechnology

Utilization as Building Blocks for Polymer Synthesis and Hybrid Materials

Adamantane-containing molecules are often incorporated into polymers to enhance their properties. The adamantyl group, being a bulky pendant group, can improve the thermal and mechanical stability of polymers. wikipedia.org While direct polymerization of N-(1-adamantyl)adamantane-1-carboxamide has not been documented, its structure is analogous to other adamantane (B196018) derivatives used in polymer synthesis. For instance, N-(1-Adamantyl)acrylamide is known as a monomer used in specialized polymer production. tcichemicals.com

Theoretically, this compound could be functionalized at other positions on its adamantane skeletons to create reactive sites for polymerization. This would allow the incorporation of the large, dumbbell-shaped diamantine unit into polymer backbones or as cross-linking agents, potentially leading to materials with high thermal stability, enhanced rigidity, and controlled porosity.

Table 1: Potential Polymer Properties Enhanced by this compound Incorporation

PropertyPotential EffectRationale
Thermal Stability IncreasedThe high melting point and rigidity of the adamantane cage resist thermal degradation.
Mechanical Strength EnhancedThe bulky, interlocking nature of the diamantine units could create a more robust polymer matrix.
Solubility ModifiedThe lipophilic nature of the adamantane groups would increase solubility in non-polar organic solvents.
Glass Transition Temp. ElevatedThe rigid structure would restrict polymer chain mobility, increasing the glass transition temperature.

Role in Molecular Self-Assembly for Nanostructure Fabrication

The high degree of symmetry and the presence of a hydrogen-bonding amide linker make this compound an intriguing candidate for supramolecular chemistry and the bottom-up fabrication of nanostructures. The adamantane cage itself is a well-established building block in crystal engineering. mdpi.com The amide group can form predictable and directionally specific hydrogen bonds, guiding the molecules to self-assemble into ordered, larger structures like sheets, ribbons, or porous networks.

Adamantane is the smallest molecular unit of the diamond crystal lattice, often referred to as a "nanodiamond" or diamondoid. wikipedia.orguni-giessen.de This inherent structural similarity makes adamantane derivatives prime candidates for use as precursors in the synthesis of diamond-like carbon films or nanodiamonds under high-pressure, high-temperature conditions. While research has focused on simpler adamantane derivatives, the high carbon-to-hydrogen ratio and the presence of two pre-organized diamondoid cages in this compound could theoretically facilitate a more efficient conversion into carbon-rich nanomaterials.

The properties that make this compound suitable for polymers and self-assembly also apply to the design of functional coatings. Its inherent thermal stability and rigidity could be used to create protective thin films with high durability. Furthermore, the lipophilic (hydrophobic) nature of the adamantane cages would impart water-repellent properties to a surface coated with this molecule. By modifying the adamantane units with other functional groups, it could be possible to design "smart" coatings that respond to external stimuli.

Integration into Catalytic Systems and Ligand Design

Adamantyl groups are increasingly being used in the design of ligands for homogeneous catalysis. mdpi.com The steric bulk of the adamantane cage can create a well-defined coordination environment around a metal center, influencing the selectivity and activity of the catalyst. For example, N-(1-Adamantyl)hydroxylamine, a related compound, is explored for its role as a ligand in transition metal complexes, where the adamantyl group helps to stabilize the complex and suppress side reactions.

This compound could be adapted for use as a ligand. The amide nitrogen or oxygen atoms could potentially coordinate to a metal center. More practically, the adamantane frameworks could be functionalized with stronger coordinating groups (like phosphines or N-heterocyclic carbenes) to create novel bidentate or pincer ligands. The rigid spacer provided by the diamantine structure would enforce a specific geometry and bite angle, which is a critical parameter in catalyst design.

Table 2: Potential Roles in Catalysis

Catalytic RoleDesign PrinciplePotential Advantage
Bulky Ligand Functionalization of adamantane cages with coordinating groups.High steric hindrance to control substrate approach and enhance selectivity.
Catalyst Support Use in self-assembled porous networks to host catalytic species.Defined, ordered pockets for size-selective catalysis.
Organocatalyst The amide group itself or appended functional groups could act as catalytic sites.A robust and thermally stable scaffold for the active site.

While the specific applications of this compound in advanced materials and nanotechnology are yet to be experimentally realized, its structure offers a compelling platform for future research and development in these fields.

Future Research Directions and Emerging Paradigms for N 1 Adamantyl Adamantane 1 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of N-(1-adamantyl)adamantane-1-carboxamide typically involves the coupling of 1-adamantanecarbonyl chloride with 1-aminoadamantane. While effective, this method relies on the generation of an acyl chloride, which can be sensitive to moisture and may not align with modern principles of green chemistry. Future research is poised to develop more sustainable and efficient synthetic routes.

Emerging paradigms in amide bond formation focus on direct condensation methods that avoid harsh reagents and minimize waste. A promising area of investigation is the use of visible-light-mediated photoredox catalysis. rsc.orgrsc.orgnih.govresearchgate.net This approach could enable the direct coupling of 1-adamantanecarboxylic acid and 1-aminoadamantane under mild, ambient conditions, potentially using a suitable photocatalyst and light source. rsc.orgrsc.org Such methods reduce the need for stoichiometric activating agents and often proceed with higher atom economy. doi.org

Furthermore, flow-based synthesis offers a scalable and safer alternative to batch processing, particularly when dealing with hazardous reagents or exothermic reactions. acs.org Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and enhanced safety, making the compound more accessible for larger-scale applications. acs.org Other green chemistry procedures, such as microwave-assisted synthesis under solvent-free conditions, have proven effective for other adamantane (B196018) derivatives and could be adapted for this specific amide synthesis. nih.gov

Table 1: Comparison of Synthetic Paradigms for Amide Synthesis

Methodology Traditional Approach (Acyl Chloride) Emerging Photoredox Catalysis
Starting Materials 1-Adamantanecarbonyl chloride, 1-Aminoadamantane 1-Adamantanecarboxylic acid, 1-Aminoadamantane
Key Reagents Thionyl chloride or oxalyl chloride to make acyl chloride; a base (e.g., triethylamine) Photocatalyst (e.g., Iridium complex), light source
Conditions Often requires anhydrous conditions; can be exothermic Mild, often room temperature
Byproducts Stoichiometric salt waste (e.g., triethylammonium (B8662869) chloride), HCl Minimal, catalytic system is regenerated

| Sustainability | Lower atom economy, use of hazardous reagents | Higher atom economy, aligns with green chemistry principles rsc.orgrsc.org |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Understanding the reaction kinetics and mechanisms of both the synthesis and potential applications of this compound is crucial for optimization and innovation. The rearrangement of adamantane cations and related cage structures is a complex process that has been studied extensively, revealing that reaction mechanisms can involve intermolecular hydride transfers and reversible ring-opening. rsc.orgresearchgate.netnih.gov Advanced analytical techniques are essential to probe these intricate transformations in real-time.

High-field and benchtop Nuclear Magnetic Resonance (NMR) spectroscopy have emerged as powerful Process Analytical Technology (PAT) tools for the real-time monitoring of chemical reactions. bruker.commagritek.com Implementing a flow-NMR system, such as those using Bruker's InsightMR or Magritek's Spinsolve platforms, could allow researchers to continuously monitor the concentrations of reactants, intermediates, and products during the synthesis of this compound. bruker.commagritek.comrsc.orgrsc.org This would provide invaluable data on reaction kinetics, help identify transient intermediates, and enable rapid optimization of reaction conditions. mdpi.com

Beyond synthesis, these techniques could be used to study the compound's behavior in different chemical environments. For instance, in-situ NMR could be used to investigate its interaction with other molecules in solution, providing insights into the formation of supramolecular assemblies or its stability under various stimuli. Computational studies complementing experimental spectroscopy can further elucidate the electronic structure and predict spectroscopic properties, aiding in the interpretation of complex data. nih.govresearchgate.net

Rational Design of Adamantane Carboxamide Architectures for Specific Chemical Functions

The rigid and well-defined structure of this compound makes it an excellent scaffold for rational design. By systematically modifying its architecture, new derivatives with tailored chemical functions can be created. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools in this process, allowing for the in silico prediction of properties before undertaking complex synthesis. nih.govtandfonline.comnih.gov

One promising direction is the design of supramolecular building blocks. The adamantyl groups are known for their ability to form strong and directional inclusion complexes with host molecules like cyclodextrins and cucurbiturils. mdpi.com The dimeric nature of this compound could be exploited to create unique "molecular dumbbells" capable of cross-linking host molecules to form novel hydrogels, responsive materials, or drug delivery systems. pensoft.net Computational studies can predict the binding affinities and geometries of these host-guest systems, guiding the design of derivatives with optimized interaction capabilities. chemrxiv.org

Another avenue involves using the adamantane cages as inert, bulky scaffolds to orient other functional groups in specific spatial arrangements. researchgate.netresearchgate.net By attaching catalytic moieties or recognition elements to the adamantane frameworks, it may be possible to design highly selective catalysts or sensors. The predictable geometry of the adamantane cage ensures that the attached functional groups are held in a rigid conformation, which can be critical for their function. mdpi.com

Exploration of New Non-Biological Applications in Chemical Technology

While adamantane derivatives are widely explored in medicinal chemistry, their unique physical properties suggest significant potential in non-biological areas of chemical technology. nih.govyoutube.com The exceptional thermal stability and rigidity conferred by the adamantane cage are highly desirable in materials science. wikipedia.org

A key area for future research is the incorporation of this compound or its derivatives as monomers or additives in polymer chemistry. Polymers containing pendent adamantyl groups are known to exhibit high glass transition temperatures (Tg) and enhanced thermal stability. rsc.org The double adamantyl structure of this compound could act as a robust cross-linking agent or a bulky additive to create polymers with superior mechanical and thermal properties, suitable for applications such as high-performance coatings or advanced engineering plastics. wikipedia.orgrsc.org

The potential of adamantane-based molecules as "molecular building blocks" for the self-assembly of functional materials is another exciting frontier. wikipedia.orgdigitellinc.com Tetraaryl-substituted adamantanes have been investigated as "tectons" for creating supramolecular sponges capable of molecular recognition and separation. digitellinc.com this compound, with its defined shape and hydrogen-bonding amide linker, could self-assemble into ordered solid-state architectures, forming porous materials for gas storage or chemical separations. rsc.orgrsc.org Its use as a component in metal-organic frameworks (MOFs) or as a structural element in molecular electronic devices also represents a viable path for future exploration. mdpi.com

Table 2: Potential Non-Biological Applications and Key Properties

Application Area Relevant Property of this compound Potential Function
Polymer Science High rigidity, thermal stability, bulky volume Additive for increasing Tg, cross-linking agent for enhanced mechanical strength. rsc.org
Supramolecular Chemistry Defined shape, ability to form host-guest complexes Building block (tecton) for self-assembled materials (e.g., "molecular sponges"). mdpi.comdigitellinc.com
Materials Science Crystalline nature, structural stability Component in thermally stable lubricants, coatings, or molecular crystals. youtube.comwikipedia.org

| Nanotechnology | Rigid scaffold, precise dimensions | Framework for molecular electronic devices or functional nanomaterials. researchgate.netwikipedia.org |

Q & A

Q. What are the optimal synthetic conditions for preparing N-(1-adamantyl)adamantane-1-carboxamide?

The compound is synthesized via amide coupling using 1-adamantane carbonyl chloride and 1-adamantylamine. A general procedure involves reacting equimolar amounts of the acid chloride with the amine in dry dichloromethane (CH₂Cl₂) in the presence of triethylamine (Et₃N) as a base. After 24 hours of stirring at room temperature, the product is recrystallized from methanol, yielding 87% as colorless crystals (mp 255–257°C) . For analogous adamantane carboxamides, similar conditions (e.g., using SOCl₂ to generate the acid chloride) have been validated .

Q. How is this compound characterized structurally?

Characterization relies on ¹H/¹³C NMR , mass spectrometry (MS) , and melting point analysis. Key NMR signals include:

  • ¹H NMR (CDCl₃) : δ 1.67–2.06 (m, 30H, adamantyl protons), 5.22 (br.s, 1H, NH).
  • ¹³C NMR (CDCl₃) : δ 177.23 (CON), 51.18 (AdNH), and multiple adamantyl carbons (28.26–41.66 ppm). MS data show a molecular ion peak at m/z 314 ([M+H]⁺) . For derivatives, refinement of H-atom positions via X-ray crystallography has been reported .

Q. What safety precautions are required when handling this compound?

While direct safety data for this compound are limited, related adamantane-carboxylic acids require:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Immediate flushing with water upon exposure (15+ minutes for eyes) .
  • Handling in a fume hood to prevent inhalation of dust .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for adamantane carboxamide derivatives?

Discrepancies in NMR or MS data may arise from:

  • Conformational rigidity : Adamantane’s cage structure minimizes rotational isomers, but NH proton exchange in polar solvents can broaden signals. Use deuterated chloroform (CDCl₃) for sharper peaks .
  • Impurity tracing : Validate purity via HPLC or recrystallization. For example, residual triethylamine or solvents can distort signals; column chromatography may be required .

Q. What strategies improve solubility for in vitro assays involving adamantane carboxamides?

Adamantane derivatives often exhibit poor aqueous solubility. Solutions include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Structural modification : Introduce polar groups (e.g., hydroxyl or amine) while retaining the adamantyl core, as seen in derivatives like (S)-N-(1-hydroxy-3-methylbutan-2-yl)adamantane-1-carboxamide .

Q. How do adamantane carboxamides interact with biological targets?

Adamantane derivatives are studied for cannabinoid receptor interactions. For example, N-(1-adamantyl)-indole-3-carboxamides act as synthetic cannabinoids, with fluorinated analogs (e.g., 5F-APICA) showing altered metabolic stability in vitro . Computational docking and metabolomic profiling (e.g., cytochrome P450 assays) are recommended to map structure-activity relationships.

Data Contradiction Analysis

Q. Why do yields vary in scaled-up syntheses of adamantane carboxamides?

Yield discrepancies (e.g., 80–87% in small-scale vs. lower in bulk) may result from:

  • Incomplete acid chloride formation : Ensure excess SOCl₂ and reflux conditions for full conversion of carboxylic acid precursors .
  • Side reactions : Monitor for hydrolysis of the acid chloride by ambient moisture; use anhydrous solvents and inert atmosphere.

Methodological Recommendations

Q. What analytical techniques validate adamantane carboxamide purity for publication?

  • Combined spectroscopy : NMR (¹H, ¹³C, DEPT-135), high-resolution MS, and elemental analysis.
  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting points and detect polymorphs.
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .

Q. How can researchers mitigate regulatory risks when studying adamantane carboxamides?

Certain adamantyl carboxamides (e.g., 5F-AKB48) are regulated as controlled substances . To avoid legal issues:

  • Screen structural analogs against drug enforcement databases.
  • Document intent for non-therapeutic research (e.g., metabolic or crystallography studies) .

Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ 1.67–2.06 (m, 30H, Ad), 5.22 (br.s, 1H, NH)
¹³C NMR (CDCl₃)δ 177.23 (CON), 51.18 (AdNH), 28.26–41.66 (Ad carbons)
MS (ESI+)m/z 314 ([M+H]⁺)
Melting Point255–257°C

Q. Table 2. Comparison of Adamantane Carboxamide Derivatives

CompoundKey ModificationApplication FocusReference
N-(1-Adamantyl)-1-pentylindole-3-carboxamideIndole substitutionSynthetic cannabinoid research
N-Butyladamantane-1-carboxamideAlkyl chain extensionCrystallography studies

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